molecular formula C3H3N3O2 B576150 Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) CAS No. 185445-02-7

Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI)

Cat. No.: B576150
CAS No.: 185445-02-7
M. Wt: 113.08 g/mol
InChI Key: XONJYYJGTIGBOV-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI): is a chemical compound with the molecular formula C3H3N3O2 . It is characterized by the presence of an ethanone group attached to a 1,2,3,4-oxatriazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxatriazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) involves its interaction with specific molecular targets. The oxatriazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

  • Ethanone, 1-(1,2,3,4-thiatriazol-5-yl)-
  • Ethanone, 1-(1,2,3,4-tetrazol-5-yl)-
  • Ethanone, 1-(1,2,3,4-oxadiazol-5-yl)-

Uniqueness: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) is unique due to the presence of the oxatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

185445-02-7

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

IUPAC Name

1-(oxatriazol-5-yl)ethanone

InChI

InChI=1S/C3H3N3O2/c1-2(7)3-4-5-6-8-3/h1H3

InChI Key

XONJYYJGTIGBOV-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN=NO1

Canonical SMILES

CC(=O)C1=NN=NO1

Synonyms

Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI)

Origin of Product

United States

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